molecular formula C8H14Cl2N2O2 B017759 Pyridoxamine dihydrochloride CAS No. 524-36-7

Pyridoxamine dihydrochloride

Cat. No. B017759
CAS RN: 524-36-7
M. Wt: 241.11 g/mol
InChI Key: HNWCOANXZNKMLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridoxamine dihydrochloride and its derivatives involves various chemical modifications of the pyridoxine structure. The wide possibilities for chemical modification make pyridoxamine a target for the design of novel drugs. Shtyrlin et al. (2019) summarize the methods for synthesis and the key pharmacological properties of pyridoxine derivatives, including pyridoxamine and pyridoxal derivatives, highlighting the significant pharmacologically active pyridoxine derivatives reported in modern scientific and patent sources (Shtyrlin et al., 2019).

Molecular Structure Analysis

The molecular structure of pyridoxamine dihydrochloride comprises a pyridine ring bound to an amine group and two hydrochloride ions. This structure facilitates its role as a coenzyme in a variety of enzymatic reactions. The molecular structure's versatility allows for its involvement in numerous biochemical pathways and its utility in drug design due to the ease of chemical modification.

Chemical Reactions and Properties

Pyridoxamine participates in transamination reactions, where it acts as a coenzyme for aminotransferase enzymes, facilitating the transfer of amino groups between amino acids and alpha-keto acids. This reaction is fundamental in the synthesis and breakdown of amino acids, affecting protein metabolism and biosynthesis of neurotransmitters. Paiardini et al. (2017) discuss the structural determinants shared by enzymes involved in these reactions, emphasizing the importance of certain residues and regions for catalytic competence (Paiardini et al., 2017).

Physical Properties Analysis

Pyridoxamine dihydrochloride is a white to off-white crystalline powder, soluble in water, which facilitates its biological availability and function as a coenzyme in aqueous environments within the body. Its solubility in water is essential for its participation in hydrophilic reaction environments where enzymatic reactions typically occur.

Chemical Properties Analysis

The chemical properties of pyridoxamine dihydrochloride, such as its ability to form Schiff bases with aldehydes and ketones, play a crucial role in its biological activity. These Schiff base formations are central to the enzymatic reactions involving amino group transfers. Furthermore, its role in inhibiting the formation of advanced glycation end-products (AGEs) highlights its potential therapeutic applications beyond its coenzyme function, as discussed by Telen (2020) in the context of sickle cell disease (Telen, 2020).

Scientific Research Applications

  • Inhibition of Lipid Peroxidation : A study found that pyridoxamine effectively inhibits lipid hydroperoxide-derived modifications to human serum albumin, which might prevent protein damage and diseases related to oxidative stress (Lee, Matsunaga, & Oe, 2018).

  • Impact on Bacterial Growth : Pyridoxal hydrochloride or pyridoxamine dihydrochloride aids the recovery of nutritionally variant streptococci in sheep blood agar, but may inhibit the growth of Streptococcus pyogenes and affect the laboratory recognition of other streptococci (Reimer & Reller, 1983).

  • Treatment for Chronic Conditions : Pyridoxamine shows potential as a treatment for chronic conditions by inhibiting the Maillard reaction and scavenging toxic carbonyl products, making it a candidate for managing diseases like diabetes (Voziyan & Hudson, 2005).

  • Diabetic Complications : It has been suggested as an inhibitor of advanced glycation and lipoxidation reactions, which could reduce lipid levels and protect against diabetic complications (Metz, Alderson, Thorpe, & Baynes, 2003).

  • Nephropathy in Diabetes : Pyridoxamine may reduce serum creatinine levels in patients with overt nephropathy and type 1 or type 2 diabetes, providing a foundation for further evaluation in diabetic nephropathy (Williams et al., 2007).

  • Chemical Reactions with Carbonyl Compounds : Pyridoxamine forms Schiff bases with certain aldehydes and ketones, and its end-product is in equilibrium with its hemiaminal form, highlighting the importance of considering isomeric equilibrium in studying vitamin B6 derivatives (Adrover et al., 2009).

  • Protective Effects in Kidney Cells : Pyridoxamine protects kidney cells from damage caused by reactive carbonyl species, potentially improving the treatment of diabetic nephropathy (Chetyrkin et al., 2008).

  • Antioxidant Activity : Its primary antioxidant activity plays a crucial role in inhibiting the formation of advanced glycation end products, which are linked to various human diseases (Ramis et al., 2019).

  • Analytical Method Development : A recent study developed a precise and reproducible RP-HPLC method for the simultaneous estimation of Pyridoxamine dihydrochloride and Acetylcysteine in tablet formulations, demonstrating its application in pharmaceutical analysis (Ghule, Tamboli, & Patil, 2021).

  • Water Quality Testing : Pyridoxamine has been used in a novel, environmentally friendly colorimetric method to quantify residual chlorine in water, with a detection limit of 0.12 mg Cl2/L (Kaarsholm et al., 2021).

Safety And Hazards

Pyridoxamine dihydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

Future Directions

Pyridoxamine has been used in trials studying the treatment of Kidney Stones . It has been investigated for clinical utility in the treatment of diabetic nephropathy . In other preclinical research, pyridoxamine may be efficacious in treating diabetic neuropathy and retinopathy associated with diabetes and kidney stone disease . It was more effective at protecting from ionizing radiation-induced gastrointestinal epithelial apoptosis than amifostine .

properties

IUPAC Name

4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12N2O2.2ClH/c1-5-8(12)7(2-9)6(4-11)3-10-5;;/h3,11-12H,2,4,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWCOANXZNKMLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CN)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6045088
Record name Pyridoxamine dihydrochloride
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Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Merck Index] White to off-white solid; [Acros Organics MSDS]
Record name Pyridoxamine dihydrochloride
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Vapor Pressure

0.00000144 [mmHg]
Record name Pyridoxamine dihydrochloride
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Product Name

Pyridoxamine dihydrochloride

CAS RN

524-36-7, 1173023-45-4
Record name Pyridoxamine dihydrochloride
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Record name Pyridoxamine dihydrochloride
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Record name Pyridoxamine dihydrochloride
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Record name PYRIDOXAMINE DIHYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pyridoxamine dihydrochloride
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Pyridoxamine dihydrochloride
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Reactant of Route 4
Pyridoxamine dihydrochloride
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Pyridoxamine dihydrochloride
Reactant of Route 6
Pyridoxamine dihydrochloride

Citations

For This Compound
828
Citations
JP Dwyer, BA Greco, K Umanath, D Packham, JW Fox… - Nephron, 2015 - karger.com
Background/Aims: Pyridoxamine dihydrochloride (Pyridorin™) blocks pathogenic oxidative pathways in the progression of diabetic nephropathy. The pyridoxamine pilot study was …
Number of citations: 39 karger.com
PS Sarma, EE Snell, CA Elvehjem - Journal of Biological …, 1946 - repository.ias.ac.in
23 (22-23) contained sucrose as the carbohydrate and casein (Smaco) as the protein, the rats grew 9 gm. per week. When blood fibrin was substituted for casein the rate of gain was …
Number of citations: 85 repository.ias.ac.in
SS Ghule, A Tamboli, S Kale, S Landage… - Asian J Pharm Educ Res, 2021 - ajper.com
… estimation of Pyridoxamine dihydrochloride and Acetylcysteine in marketed dosage formulations. In the present work, simultaneous estimation of Pyridoxamine dihydrochloride and …
Number of citations: 1 ajper.com
EE Snell - Journal of the American Chemical Society, 1945 - ACS Publications
… sample of pyridoxamine dihydrochloride, arid there was no depression of the mixed melting points. Harris, et al.,u give the melting point of pyridoxamine dihydrochloride ac 226-227. …
Number of citations: 225 pubs.acs.org
J Zeidler, N Ullah, RN Gupta, RM Pauloski… - Journal of the …, 2002 - ACS Publications
… The 2 H NMR spectra of the samples of pyridoxamine dihydrochloride and of thiamin chloride hydrochloride that were isolated from the two experiments showed the presence of …
Number of citations: 39 pubs.acs.org
MJ Telen - haematologica, 2020 - ncbi.nlm.nih.gov
… Historically, pyridoxamine was marketed as a dietary supplement, often as the hydrochoride salt, pyridoxamine dihydrochloride. Pyridoxamine became of interest to diabetologists and …
Number of citations: 2 www.ncbi.nlm.nih.gov
JC Rabinowitz, EE Snell - Journal of Biological Chemistry, 1947 - Elsevier
In most natural materials, vitamin Bs occurs in a bound form, unavailable to organisms such as Saccharomyces carlsbergensis unless liberated by acid hydrolysis (2). For the latter …
Number of citations: 76 www.sciencedirect.com
BM Pogell - Journal of Biological Chemistry, 1958 - Elsevier
… Pyridoxamine 5-phosphate, pyridoxal 5-phosphate, and pyridoxamine dihydrochloride were obtained from the California Foundation for Biochemical Research, pyridoxal hydrochloride …
Number of citations: 90 www.sciencedirect.com
RB Carey, KC Gross, RB Roberts - Journal of Infectious …, 1975 - academic.oup.com
… Todd-Hewitt broth was supplemented with pyridoxamine dihydrochloride; one-half maximal growth … Growth of all strains was inhibited by 10 mg of pyridoxamine dihydrochloride/m!. The …
Number of citations: 99 academic.oup.com
P Sengupta, S Biswas, T Roy - The Journal of the Association of …, 2022 - europepmc.org
Methods 69 non-dialysis, non-diabetic patients diagnosed with chronic renal failure with GFR more than 15 ml/min/1.73 m2 and less than 60ml/min/1.73 m2 receiving standard of care …
Number of citations: 2 europepmc.org

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